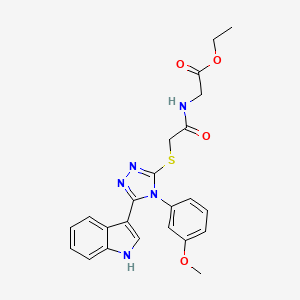

ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a triazole-based heterocyclic compound featuring an indole moiety at the 5-position and a 3-methoxyphenyl group at the 4-position of the triazole core. Its structure includes a thioether linkage and an ethyl ester group, which may enhance solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S/c1-3-32-21(30)13-25-20(29)14-33-23-27-26-22(18-12-24-19-10-5-4-9-17(18)19)28(23)15-7-6-8-16(11-15)31-2/h4-12,24H,3,13-14H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASWEYXNJXFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically begins with commercially available starting materials such as indole, 3-methoxybenzaldehyde, and appropriate reagents for triazole formation.

Step-by-Step Synthesis

Formation of 1,2,4-triazole: : This can be achieved through cyclization reactions involving hydrazines and aldehydes/ketones.

Linking of Indole and Triazole Moieties: : A condensation reaction often forms the bond between the indole and triazole rings.

Thioacetamide Group Introduction: : This can be accomplished via nucleophilic substitution reactions.

Esterification: : The final esterification to form ethyl acetate can be achieved using classic esterification conditions involving acids and alcohols under catalytic conditions.

Industrial Production Methods

While laboratory-scale synthesis is well documented, scaling up to industrial production may require optimizing each step for efficiency and cost-effectiveness, often through flow chemistry or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Can undergo oxidation at the indole ring and other positions.

Reduction: : The triazole and indole rings can be targets for selective reduction.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur due to various reactive sites.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Involves reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: : Depends on the specific site; common reagents include halogenating agents for electrophilic substitution or amines for nucleophilic substitution.

Major Products Formed

Oxidation often produces oxidized derivatives like quinones.

Reduction can yield partially or fully reduced forms, modifying the electronic characteristics.

Substitution reactions give rise to derivatives with different substituents at the reactive sites.

Scientific Research Applications

Pharmacological Properties

The compound belongs to the class of 1,2,4-triazoles, which have been widely studied for their diverse biological activities. Notably, triazole derivatives are recognized for their:

- Antimicrobial Activity : Several studies have demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to or lower than established antibiotics .

- Anticancer Effects : Research has indicated that triazole derivatives can possess chemopreventive and chemotherapeutic properties. The compound's structure suggests potential interactions with cancer-related pathways, making it a candidate for further investigation in oncology .

- Neuroprotective Properties : Some studies highlight the neuroprotective effects of triazole compounds against neurodegenerative diseases. The indole moiety in the compound may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have explored the applications of triazole derivatives in medicinal chemistry:

- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that specific substitutions on the triazole ring significantly enhanced activity against resistant strains like MRSA .

- Cancer Treatment : Another research effort focused on synthesizing triazole-based compounds for targeting cancer cell lines. These studies revealed that certain modifications could improve selectivity and reduce toxicity towards normal cells .

Mechanism of Action

The compound's mechanism of action primarily revolves around its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. It can interact with enzymes, receptors, or other proteins, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis supported by data from diverse sources.

Substituent Variations and Physicochemical Properties

Table 1: Comparison of Key Structural Features and Properties

Key Observations:

- Substituent Positional Effects : The target’s 3-methoxyphenyl group may confer distinct electronic effects compared to analogs with 4-methoxyphenyl (e.g., ) or 2-methoxyphenyl (e.g., morpholinium derivatives in ). Meta-substitution could influence steric interactions and binding affinity in biological systems.

- Indole vs. Pyridine : Unlike pyridine-containing analogs (e.g., ), the indole moiety in the target may enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in cytotoxic indole-triazole conjugates .

- Ester Groups : The ethyl ester in the target contrasts with morpholinium salts (e.g., ) or sodium salts (e.g., URAT1 inhibitors in ), which may alter solubility and metabolic stability.

Biological Activity

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current knowledge regarding its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole moiety : Known for various biological activities including anticancer properties.

- Triazole ring : Often associated with antifungal and anticancer activities.

- Thioacetamide linkage : May enhance bioactivity through interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds with indole and triazole functionalities have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values of around 0.67 µM for prostate cancer cell lines when tested against similar triazole derivatives .

- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways in cancer cells, such as EGFR and Src kinases, which are crucial for tumor growth and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity:

- Triazole Derivatives : Many triazole derivatives are known to exhibit antifungal properties. The presence of the triazole ring in this compound may confer similar activities .

- Research Findings : Preliminary screenings indicated that related compounds have shown effectiveness against various microbial strains, suggesting that further research into this compound's antimicrobial potential could be beneficial.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | |

| Compound B | MCF7 | 0.67 | |

| Compound C | PC-3 | 0.80 |

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Triazole A | Candida albicans | 15 | |

| Triazole B | E. coli | 12 |

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of indole-triazole derivatives and evaluated their anticancer efficacy against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced efficacy . The study highlighted the importance of structural modifications in improving biological activity.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives derived from indole compounds. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect . This reinforces the need for further exploration into the antimicrobial potential of this compound.

Q & A

Q. What are the critical structural features of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate that influence its reactivity and bioactivity?

The compound’s indole moiety (known for π-π stacking in receptor binding), triazole ring (imparts metabolic stability and hydrogen-bonding capacity), and thioether linkage (enhances lipophilicity) synergistically contribute to its reactivity and pharmacological potential. The 3-methoxyphenyl group may modulate electronic effects and steric interactions, impacting target selectivity. Analytical techniques like NMR and X-ray crystallography are essential to confirm these structural attributes .

Q. What synthetic routes are commonly employed for this compound, and how can intermediates be optimized for yield?

Multi-step synthesis typically involves:

- Step 1: Fischer indole synthesis or coupling of indole derivatives with triazole precursors.

- Step 2: Thioether formation via nucleophilic substitution (e.g., using chloroacetic acid derivatives).

- Step 3: Amidation/esterification to finalize the acetamido and ethyl ester groups. Optimization strategies include refluxing in aprotic solvents (DMF, ethanol) with catalysts like triethylamine, and monitoring purity via HPLC at each stage. Reaction temperatures (60–80°C) and pH control (neutral to mildly basic) are critical for high yields (>70%) .

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy: 1H/13C NMR for confirming substituent positions and stereochemistry.

- HPLC: Purity assessment (>95% threshold) with C18 columns and UV detection (λ = 254 nm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy: Identification of functional groups (e.g., C=O at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities in test samples. Methodological solutions include:

- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).

- Dose-Response Curves: Establish IC50/EC50 values across multiple replicates.

- Orthogonal Validation: Confirm activity via independent methods (e.g., enzymatic assays vs. cell viability tests). Cross-referencing with structurally analogous compounds (e.g., triazole-indole hybrids with known mechanisms) can contextualize results .

Q. What strategies improve the compound’s synthetic yield when conflicting optimization parameters are reported?

Conflicting parameters (e.g., solvent polarity vs. temperature) require systematic Design of Experiments (DoE):

- Factorial Design: Test solvent (DMF vs. ethanol), temperature (50–90°C), and catalyst concentration (1–5 mol%) in combinatorial matrices.

- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions. Evidence from similar triazole derivatives suggests ethanol at 70°C with 3 mol% triethylamine maximizes yield while minimizing side products .

Q. How can structure-activity relationships (SARs) be elucidated for this compound’s antimicrobial activity?

SAR studies involve:

- Analog Synthesis: Modify substituents (e.g., replace 3-methoxyphenyl with halogenated aryl groups).

- In Vitro Testing: Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria and fungi.

- Computational Modeling: Molecular docking to predict interactions with targets (e.g., fungal CYP51 or bacterial gyrase). Prior studies on triazole-thioether analogs show enhanced activity with electron-withdrawing groups (e.g., -NO2) on the aryl ring .

Q. What methodologies address stability challenges during long-term storage of this compound?

Stability issues (e.g., ester hydrolysis or oxidation) require:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, with periodic HPLC analysis.

- Excipient Screening: Add antioxidants (e.g., BHT) or desiccants (silica gel) to formulations.

- Lyophilization: For hygroscopic intermediates, lyophilize and store under inert gas (N2/Ar) .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against similar triazole derivatives?

- Activity Profiling: Test against a panel of compounds with varied substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl).

- Pharmacokinetic Studies: Compare bioavailability (Cmax, AUC) in rodent models.

- Toxicity Screening: Assess hepatotoxicity (ALT/AST levels) and cytotoxicity (LD50 in HEK293 cells). Evidence from pyrimidine-triazole hybrids highlights the importance of logP (1.5–3.5) for balancing potency and toxicity .

Methodological Considerations Table

| Research Aspect | Key Parameters | Recommended Techniques | Evidence ID |

|---|---|---|---|

| Synthesis | Yield, purity | Reflux with DMF/ethanol, HPLC monitoring | |

| Characterization | Structural confirmation | NMR, HRMS, IR | |

| Bioactivity | IC50, MIC | CLSI assays, enzymatic inhibition | |

| Stability | Degradation profiles | Accelerated testing, lyophilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.